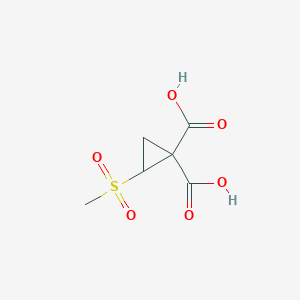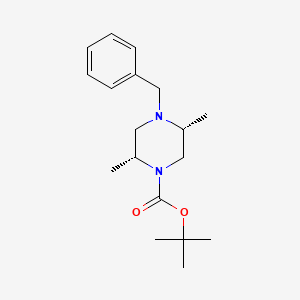
2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid has been utilized in various chemical syntheses and reactions. For instance, Kondo, Matsui, and Negishi (1974) demonstrated its use in the synthesis of 2,2-dimethylcyclopropanecarbaldehydes through a base-promoted addition reaction and subsequent cyclization (Kondo, Matsui, & Negishi, 1974). Additionally, its role in the synthesis of benzothiazoles from carboxylic acids was explored by Sharghi and Asemani (2009), highlighting its versatility in chemical synthesis (Sharghi & Asemani, 2009).
Microbial Metabolism and Environmental Impact
- The compound plays a significant role in the biogeochemical cycling of sulfur, as detailed by Kelly and Murrell (1999). They described how methanesulfonic acid, a related compound, is utilized by various aerobic bacteria for growth, emphasizing its environmental significance (Kelly & Murrell, 1999).
Catalytic Applications
- The acid's derivatives have been shown to be effective catalysts in various chemical reactions. For example, its use in the reductive ring-opening of O-benzylidene acetals was investigated by Zinin et al. (2007), proving its efficacy as a substitute for ethereal HCl in specific reactions (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Luminescence Sensing and Environmental Applications
- In the field of materials science, Zhao et al. (2017) demonstrated the use of thiophene-based metal-organic frameworks, incorporating a similar dicarboxylic acid, for luminescence sensing and environmental contaminant removal (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Advanced Organic Synthesis
- The compound is also instrumental in advanced organic synthesis techniques. Kananovich, Hurski, and Kulinkovich (2007) explored its use in the stereoselective preparation of trisubstituted olefins, demonstrating its utility in creating complex organic structures (Kananovich, Hurski, & Kulinkovich, 2007).
properties
IUPAC Name |
2-methylsulfonylcyclopropane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6S/c1-13(11,12)3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGBZSNXSBKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC1(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)
![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)
![7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1383870.png)


![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)



